The hMC1R agonist 1 is derived from modifications of the natural peptide α-melanocyte-stimulating hormone (α-MSH). It is classified as a peptide-based drug, specifically designed to enhance selectivity towards hMC1R while minimizing activation of other melanocortin receptors (hMC3R, hMC4R, and hMC5R) . This selectivity is crucial for reducing side effects associated with non-selective melanocortin receptor activation.
The synthesis of hMC1R agonist 1 involves solid-phase peptide synthesis techniques. The process typically starts with the attachment of a resin-bound amino acid, followed by sequential coupling of protected amino acids. The modifications to achieve the desired lipophilicity and receptor selectivity include:
The final product is purified using high-performance liquid chromatography to ensure high purity levels necessary for biological testing.
The chemical structure of hMC1R agonist 1 can be represented as follows:
Key structural data include:
The molecular design emphasizes stability and selectivity for the hMC1R, with specific modifications enhancing its binding affinity.
hMC1R agonist 1 undergoes several important reactions during its interaction with the hMC1R. These include:
These reactions are essential for understanding how the compound exerts its biological effects.
The mechanism of action for hMC1R agonist 1 involves its binding to the hMC1R, leading to receptor activation. Upon binding:
This mechanism underscores the therapeutic potential of hMC1R agonist 1 in skin protection against ultraviolet radiation.
hMC1R agonist 1 exhibits several notable physical and chemical properties:
These properties are critical for its effectiveness as a therapeutic agent.
hMC1R agonist 1 has several promising applications in scientific research and medicine:
The development of hMC1R agonist 1 leverages structural insights into melanocortin receptor subtypes to overcome cross-reactivity. Key to this strategy is exploiting differences in the hydrophobic binding pocket of hMC1R versus hMC3R/hMC4R. Whereas MC3R and MC4R rely heavily on ionic interactions (e.g., Arg-Asp salt bridges), MC1R activation depends more on hydrophobic contacts [1] [7]. This allows substitution of charged residues (e.g., Arg) with neutral hydrophobic residues (e.g., Leu) to diminish off-target activity. For example, replacing Arg⁸ in γ-MSH analogues with Phe or Leu reduced MC3R/MC4R activation by >100-fold while retaining nanomolar MC1R potency (EC₅₀ = 4.5 nM) [1]. Computational docking studies further guided residue substitutions to optimize fit within MC1R’s unique binding cavity [1] [9].
Table 1: Selectivity Profiles of Engineered MC1R Agonists
| Compound | hMC1R EC₅₀ (nM) | hMC3R EC₅₀ (nM) | hMC4R EC₅₀ (nM) | Selectivity Ratio (MC3R/MC1R) |
|---|---|---|---|---|
| α-MSH | 0.20 | 0.25 | 0.38 | 1.25 |
| NDP-α-MSH | 0.078 | 0.19 | 0.11 | 2.44 |
| LK-184 (Tetrapeptide) | 0.031 | 4.75 | 0.43 | 153 |
| LK-514 (Tripeptide) | 0.13 | >10,000 | >10,000 | >100,000 |
Data adapted from competitive binding assays [2]
Backbone length optimization critically balances receptor engagement and metabolic stability. Tetrapeptides (e.g., LK-184: His-D-Phe-Arg-Trp-NH₂) retain the core His-Phe-Arg-Trp pharmacophore of α-MSH, enabling sub-nanomolar MC1R potency (EC₅₀ = 0.031 nM). However, truncation to tripeptides (e.g., LK-514: Biphenyl-D-Arg-NMe-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) sacrifices minimal affinity (EC₅₀ = 0.13 nM) while achieving unprecedented selectivity (>100,000-fold vs. MC3R/MC4R) [2]. The tripeptide architecture eliminates one amide bond, reducing proteolytic cleavage sites and enabling incorporation of bulky non-natural groups that enhance hydrophobic interactions with MC1R’s binding pocket [2] [10].
Lipophilicity optimization (LogD) is pivotal for membrane penetration and prolonged receptor engagement. Incorporation of biphenyl groups (tripeptide LK-394) or tert-butyl substitutions (tripeptide LK-514) increased LogD from 0.60 (tetrapeptide LK-184) to 1.09–1.24, correlating with enhanced cellular uptake and sustained cAMP signaling in melanocytes [2]. Molecular dynamics simulations revealed these hydrophobic extensions fill a subpocket in MC1R’s transmembrane domain, stabilizing the active receptor conformation [7] [9]. Crucially, LogD >1.0 maintains aqueous solubility while facilitating transdermal delivery—essential for melanoma prevention and vitiligo therapy [5].
Table 2: Impact of Hydrophobic Modifications on Physicochemical Properties
| Compound | Key Modification | LogD | hMC1R EC₅₀ (nM) | Melanogenic Activity |
|---|---|---|---|---|
| LK-184 | Ph(CH₂)₃CO- capping | 0.60 | 0.031 | ++++ |
| LK-394 (Tripeptide) | D-Phe → Biphenyl | 0.94 | 0.84 | ++ |
| LK-514 | D-Phe → t-Bu | 1.09 | 0.13 | ++++ |
| LK-467 | D-Phe → Naphthyl | 1.33 | 0.13 | +++ |
++++ = >80% of α-MSH response; ++ = 40–60% [2]
Conformational rigidity via non-canonical amino acids (NAAs) enhances binding specificity and proteolytic resistance. Three approaches dominate:
Recent breakthroughs in genetic code expansion (e.g., four-nucleotide codons) enable ribosomal incorporation of NAAs without genome recoding, facilitating high-throughput screening of constrained peptides [8].
Shielding labile amide bonds is achieved through:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5